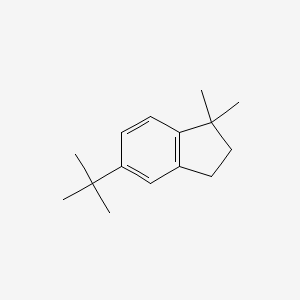
5-(tert-Butyl)-1,1-dimethylindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-1,1-dimethylindan: is an organic compound that belongs to the class of indanes. Indanes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The presence of the tert-butyl group and the dimethyl substitution on the indane structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1,1-dimethylindan typically involves the alkylation of indan derivatives. One common method is the Friedel-Crafts alkylation, where indan is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems can enhance the efficiency of the alkylation reaction by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(tert-Butyl)-1,1-dimethylindan can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated hydrocarbons.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group can be replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated indane derivatives
Scientific Research Applications
Chemistry: 5-(tert-Butyl)-1,1-dimethylindan is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, derivatives of indane compounds have been studied for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals, including fragrances and polymers.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-1,1-dimethylindan involves its interaction with specific molecular targets. The tert-butyl group and the dimethyl substitution can influence the compound’s binding affinity to receptors or enzymes. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Indan: The parent compound without tert-butyl and dimethyl substitutions.
1,1-Dimethylindan: Similar structure but lacks the tert-butyl group.
5-tert-Butylindan: Similar structure but lacks the dimethyl substitution.
Uniqueness: 5-(tert-Butyl)-1,1-dimethylindan is unique due to the combined presence of the tert-butyl group and the dimethyl substitution. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
38393-97-4 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
6-tert-butyl-3,3-dimethyl-1,2-dihydroindene |
InChI |
InChI=1S/C15H22/c1-14(2,3)12-6-7-13-11(10-12)8-9-15(13,4)5/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
CVJYZSZDNBCBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















